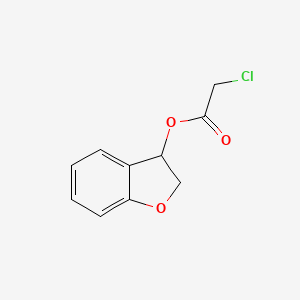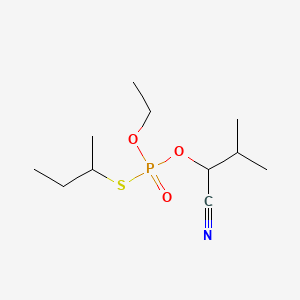
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester is a chemical compound with the molecular formula C_10H_19N_2O_4PS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. For instance, the esterification reaction may be carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Scientific Research Applications
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphorothioate esters, such as:
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
Uniqueness
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester is unique due to its specific ester and amine substituents, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
134650-07-0 |
|---|---|
Molecular Formula |
C11H22NO3PS |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]oxy-3-methylbutanenitrile |
InChI |
InChI=1S/C11H22NO3PS/c1-6-10(5)17-16(13,14-7-2)15-11(8-12)9(3)4/h9-11H,6-7H2,1-5H3 |
InChI Key |
IHGZJCKWNKQDSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SP(=O)(OCC)OC(C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


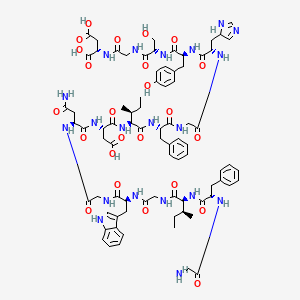
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
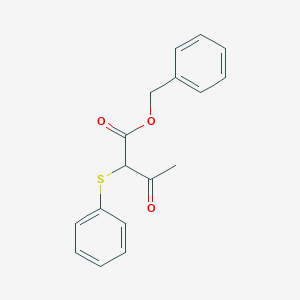
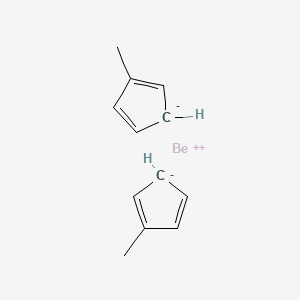
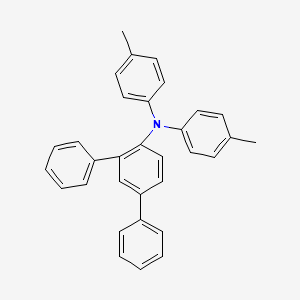
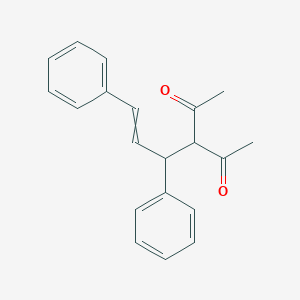
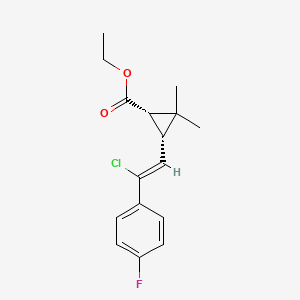
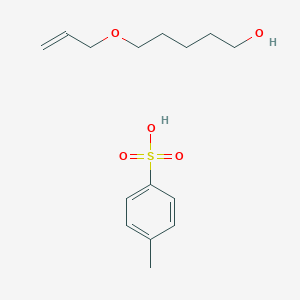


![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
